molecular formula C16H17NO2 B1443253 5-(4-t-Butylphenyl)picolinic acid CAS No. 1226273-30-8

5-(4-t-Butylphenyl)picolinic acid

Cat. No. B1443253
M. Wt: 255.31 g/mol
InChI Key: BJFLUGXFKLHZGT-UHFFFAOYSA-N
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Description

5-(4-t-Butylphenyl)picolinic acid is an organic compound with the molecular formula C16H17NO2 . It is a derivative of picolinic acid, which is a metabolite of the amino acid tryptophan .


Molecular Structure Analysis

The molecular structure of 5-(4-t-Butylphenyl)picolinic acid consists of a pyridine ring with a carboxylic acid (COOH) substituent at the 2-position and a 4-t-butylphenyl group at the 5-position . The molecular weight of the compound is 255.31 .


Physical And Chemical Properties Analysis

5-(4-t-Butylphenyl)picolinic acid is a white solid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Optoelectronic Properties in Polymer Light-Emitting Devices

A study synthesized a picolinic acid derivative with an 1,3,4-oxadiazole unit, specifically 5-(4′-(5″-(4- tert -butylphenyl)-1″,3″,4″-oxadiazol-2″-yl) phenyl) picolinic acid, and its bicyclometalated iridium complex for use in polymer light-emitting devices. The iridium complex exhibited a maximum luminance efficiency of 7.7 cd/A and a peak brightness of 5288 cd/m^2, demonstrating enhanced optoelectronic properties compared to a similar complex without the 1,3,4-oxadiazole unit. This suggests that modifying picolinic acid derivatives can significantly improve the performance of materials in optoelectronic applications (Xiao et al., 2009).

Hydrothermal Assembly and Photocatalytic Activity

Picolinic acid derivatives have also been explored in the field of crystal engineering, leading to the hydrothermal assembly of coordination compounds with notable photocatalytic activity. A novel tricarboxylic acid block containing phthalate and picolinate functionalities facilitated the assembly of seven new coordination compounds with diverse metal ions (Mn, Ni, Cu, and Zn). These compounds exhibited structural diversity and showed promising photocatalytic activity for the degradation of methylene blue, a model dye pollutant. The nickel(II) coordination polymer emerged as the most active catalyst, highlighting the potential of picolinic acid derivatives in the development of new photocatalysts (Gu et al., 2017).

Antimicrobial Activities and DNA Interactions

The antimicrobial activities and DNA interaction capabilities of picolinic acid and its derivatives have been characterized, revealing their potential in pharmaceutical applications. Studies showed that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. Molecular docking simulations indicated that these compounds could interact with DNA, with certain derivatives showing higher interaction affinity. This suggests a broad range of applications for picolinic acid derivatives in antimicrobial therapies and as molecular tools in biological research (Tamer et al., 2018).

Organometallic Iridium Anticancer Complexes

Research into organometallic iridium complexes involving picolinic acid has shown promising anticancer properties. These complexes exhibit rapid hydrolysis and form adducts with DNA, preferring guanine residues as binding sites. Their cytotoxic potency towards human ovarian cancer cells has been correlated with the hydrophobicity and intercalative ability of the complexes, making them significant in the design of new anticancer drugs. The study highlights the role of picolinic acid as an ancillary ligand in enhancing the biological activity of organometallic complexes (Liu et al., 2011).

properties

IUPAC Name

5-(4-tert-butylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-14(15(18)19)17-10-12/h4-10H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFLUGXFKLHZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-t-Butylphenyl)picolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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